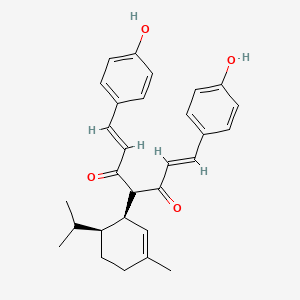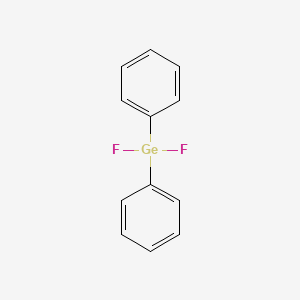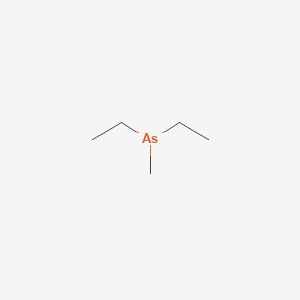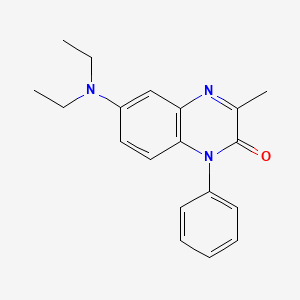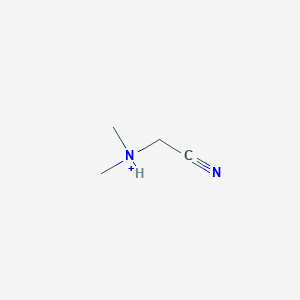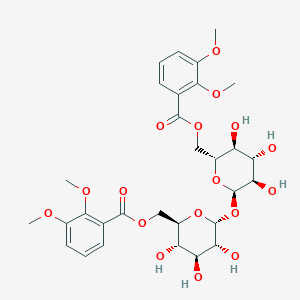
6,6'-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose is a synthetic compound known for its potential therapeutic applications, particularly in the field of ophthalmology. It has been studied for its anti-neovascularization effects, which are crucial in treating conditions like age-related macular degeneration .
Preparation Methods
The preparation of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves several synthetic routes. One method includes dissolving 2,3-dimethoxybenzoic acids and reacting them under specific conditions to form the desired compound . The industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it has shown promise in inhibiting tumor angiogenesis and metastasis by suppressing the production of vascular endothelial growth factor (VEGF). This makes it a potential therapeutic agent for conditions like age-related macular degeneration and other diseases involving abnormal blood vessel growth .
Mechanism of Action
The mechanism of action of 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose involves the inhibition of VEGF secretion through ROS-dependent signaling pathways. It effectively suppresses hypoxia-induced up-regulation of proteins like p-Akt, p-NF-κB, and HIF-1α. This leads to the inhibition of choroidal neovascularization by down-regulating VEGF in the retina through pathways such as Akt/NF-κB/HIF-1α and ERK/Nrf2/HO-1/HIF-1α .
Comparison with Similar Compounds
Compared to other similar compounds, 6,6’-Bis(2,3-dimethoxybenzoyl)-alpha,alpha-D-trehalose stands out due to its dual action on both VEGF inhibition and ROS suppression. Similar compounds include other benzoyl-trehalose derivatives, which may also inhibit VEGF but might not have the same efficacy in ROS suppression .
Properties
Molecular Formula |
C30H38O17 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-[(2,3-dimethoxybenzoyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C30H38O17/c1-39-15-9-5-7-13(25(15)41-3)27(37)43-11-17-19(31)21(33)23(35)29(45-17)47-30-24(36)22(34)20(32)18(46-30)12-44-28(38)14-8-6-10-16(40-2)26(14)42-4/h5-10,17-24,29-36H,11-12H2,1-4H3/t17-,18-,19-,20-,21+,22+,23-,24-,29-,30-/m1/s1 |
InChI Key |
ROEGNYZSLMABKO-FNYGWCGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=C(C(=CC=C4)OC)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



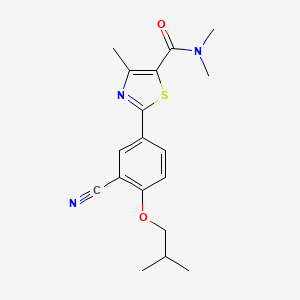
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
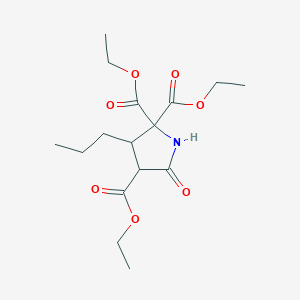
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
